molecular formula C21H20O5 B2453401 3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one CAS No. 1351398-20-3

3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2453401
CAS No.: 1351398-20-3
M. Wt: 352.386
InChI Key: ZZQPTTWNLACPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Properties

  • A study by Bam & Chalifoux (2018) demonstrated a highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives, including compounds similar to 3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one. This method involves a domino intermolecular Friedel-Crafts acylation process, offering up to 93% yield under mild reaction conditions (Bam & Chalifoux, 2018).

  • In another approach, Shah et al. (2016) synthesized novel derivatives of substituted amides using 3-acetyl-8-methoxy-2H-chromen-2-one, highlighting the adaptability of this compound in chemical synthesis (Shah, Patel, Rajani, & Karia, 2016).

Biological Activities

  • The antimicrobial and antioxidant properties of metal complexes with 3-(2-hydroxybenzoyl)-2H-chromen-2-one were investigated by Belkhir-Talbi et al. (2019). This research indicates potential biological applications for related chromen-2-one compounds (Belkhir-Talbi et al., 2019).

  • Velpula et al. (2015) synthesized a series of chromen-2-one derivatives, demonstrating broad-spectrum antibacterial activity. This finding suggests the potential use of such compounds in developing new antimicrobial agents (Velpula et al., 2015).

Molecular Structure Analysis

  • Abou et al. (2012) analyzed the crystal structure of a molecule containing a chromen-2-one ring, providing insights into its molecular interactions and stability, which is crucial for its application in scientific research (Abou et al., 2012).

  • Ahn et al. (2020) conducted a study on the crystal structure, DFT computations, and docking studies of an isoflavone compound with a chromen-4-one ring. Such studies are valuable for understanding the compound's interaction with biological targets (Ahn et al., 2020).

Properties

IUPAC Name

3-(4-butoxybenzoyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-4-12-25-16-10-8-14(9-11-16)19(22)17-13-15-6-5-7-18(24-2)20(15)26-21(17)23/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQPTTWNLACPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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